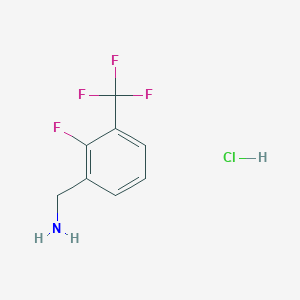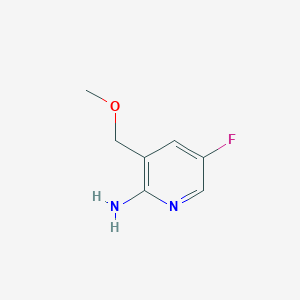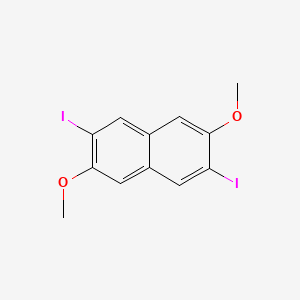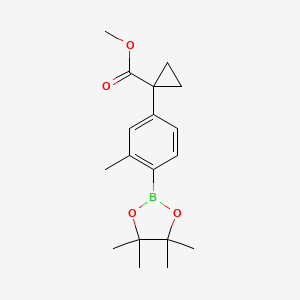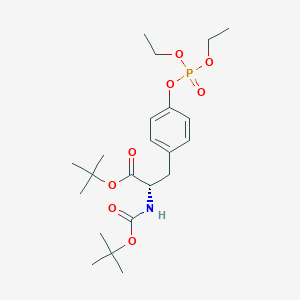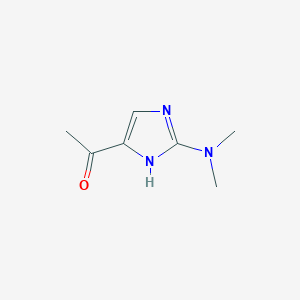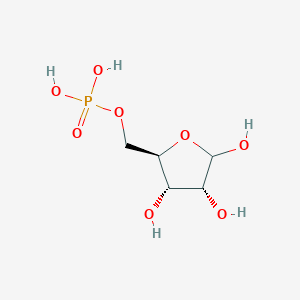
D-ribofuranose 5-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-ribofuranose 5-phosphate: is a significant biochemical compound that plays a crucial role in various metabolic pathways. It is the furanose form of D-ribose 5-phosphate and is involved in the pentose phosphate pathway, which is essential for the biosynthesis of nucleotides and nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-ribofuranose 5-phosphate can be synthesized through the phosphorylation of D-ribose using ribokinase. This enzyme catalyzes the transfer of a phosphate group from ATP to D-ribose, forming this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that naturally produce ribokinase. The fermentation broth is then processed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-ribofuranose 5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribonic acid derivatives.
Reduction: It can be reduced to form ribitol.
Substitution: It can participate in substitution reactions to form different phosphorylated sugars.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Phosphorylation reactions often use ATP as the phosphate donor.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol.
Substitution: Various phosphorylated sugars.
Applications De Recherche Scientifique
Chemistry: D-ribofuranose 5-phosphate is used as a precursor in the synthesis of nucleotides and nucleic acids. It is also involved in the study of carbohydrate chemistry and enzymatic reactions .
Biology: In biological research, this compound is essential for studying metabolic pathways, particularly the pentose phosphate pathway. It is also used in the investigation of enzyme kinetics and regulation .
Medicine: this compound has potential therapeutic applications in treating metabolic disorders and as a supplement in nucleotide synthesis .
Industry: In the industrial sector, this compound is used in the production of nucleotides and nucleic acids for pharmaceuticals and biotechnology .
Mécanisme D'action
D-ribofuranose 5-phosphate exerts its effects by participating in the pentose phosphate pathway. It serves as a substrate for various enzymes, including ribokinase and transketolase, which catalyze its conversion into other essential metabolites. These metabolites are crucial for nucleotide synthesis and cellular redox balance .
Comparaison Avec Des Composés Similaires
D-ribose: A simple sugar that serves as a precursor to D-ribofuranose 5-phosphate.
D-ribofuranose: The non-phosphorylated form of this compound.
D-ribose 5-phosphate: The linear form of the compound.
Uniqueness: this compound is unique due to its role in the pentose phosphate pathway and its involvement in nucleotide synthesis. Unlike its similar compounds, it is specifically phosphorylated, which is essential for its function in metabolic pathways .
Propriétés
Numéro CAS |
93-87-8 |
|---|---|
Formule moléculaire |
C5H11O8P |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
Clé InChI |
KTVPXOYAKDPRHY-SOOFDHNKSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


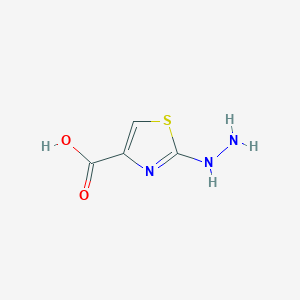
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
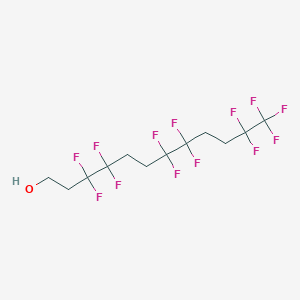
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
